molecular formula C6H4ClN3 B2786821 6-Chloroimidazo[1,5-a]pyrazine CAS No. 1934648-08-4

6-Chloroimidazo[1,5-a]pyrazine

Cat. No.: B2786821
CAS No.: 1934648-08-4
M. Wt: 153.57
InChI Key: PMHKYSYHGKDOBR-UHFFFAOYSA-N
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Description

Contextual Overview of Nitrogen Heterocycles in Chemical Research

Nitrogen heterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are fundamental building blocks in the world of chemistry. prezi.comijsrtjournal.com Their presence is widespread in nature, forming the core of many essential biological molecules like vitamins, hormones, and alkaloids. ijsrtjournal.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com In fact, over 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing rings being the most frequent. rsc.org This prevalence underscores their critical role in modern drug design and discovery. rsc.orgou.edu

The significance of nitrogen heterocycles in medicinal chemistry is immense, with approximately 59% of FDA-approved small-molecule drugs incorporating these structures. openmedicinalchemistryjournal.commsesupplies.com Their structural diversity allows for the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing biological activity. prezi.com Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, dyes, polymers, and catalysts. openmedicinalchemistryjournal.commsesupplies.com

The Imidazo[1,5-a]pyrazine (B1201761) Core: Structural Features and Research Interest

Within the vast family of nitrogen heterocycles, the imidazo[1,5-a]pyrazine scaffold has garnered considerable attention from the research community. This structure consists of a five-membered imidazole (B134444) ring fused to a six-membered pyrazine (B50134) ring, creating a bicyclic system with a bridgehead nitrogen atom. clockss.org This arrangement results in a planar framework with unique electronic properties due to the delocalized π-system across the heterocycle. vulcanchem.com

The imidazo[1,5-a]pyrazine core is of significant interest in medicinal chemistry due to the potential biological activities exhibited by its derivatives. ontosight.aiontosight.ai Researchers have explored these compounds for a range of potential applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The compact and structurally diverse nature of this scaffold makes it a promising building block for the development of novel compounds with specific biological targets. clockss.orgontosight.ai

Table 1: Investigated Biological Activities of Imidazo[1,5-a]pyrazine Derivatives

Biological Activity Research Focus
Anticancer Inhibition of kinases and cancer cell proliferation. ontosight.aiontosight.ai
Anti-inflammatory Modulation of inflammatory pathways. ontosight.aiontosight.ai
Antimicrobial Efficacy against various bacteria and fungi. ontosight.aiontosight.ai

Research Trajectories and Academic Relevance of 6-Chloroimidazo[1,5-a]pyrazine Derivatives

The introduction of a chlorine atom at the 6-position of the imidazo[1,5-a]pyrazine scaffold, creating this compound, opens up new avenues for chemical synthesis and functionalization. Halogenated heterocycles are valuable intermediates in organic synthesis, as the halogen atom can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.

Recent research has focused on the regioselective functionalization of chloro-substituted imidazo[1,2-a]pyrazines (an isomer of imidazo[1,5-a]pyrazine) using advanced organometallic techniques. rsc.orgnih.gov These methods allow for precise modifications of the heterocyclic core, leading to the synthesis of polyfunctionalized derivatives. nih.gov For instance, studies have demonstrated the selective metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) at various positions, followed by quenching with different electrophiles to generate a library of novel compounds. nih.gov

The academic relevance of this compound and its derivatives lies in their potential as scaffolds for the development of new chemical entities with tailored properties. The strategic placement of the chlorine atom provides a reactive handle for chemists to build molecular complexity and explore structure-activity relationships. This makes this compound a valuable tool in the ongoing quest for new molecules with specific functions and applications in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-3-10-4-8-1-5(10)2-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHKYSYHGKDOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CN2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934648-08-4
Record name 6-chloroimidazo[1,5-a]pyrazine
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Chemical Reactivity and Reaction Mechanisms of 6 Chloroimidazo 1,5 a Pyrazine

Electrophilic Aromatic Substitution Patterns

The imidazo[1,5-a]pyrazine (B1201761) ring system exhibits distinct regions of varying electron density, which dictates the regioselectivity of electrophilic aromatic substitution (EAS). The imidazole (B134444) moiety is inherently more electron-rich compared to the pyrazine (B50134) moiety, which is π-deficient due to the presence of two nitrogen atoms. Consequently, electrophilic attack is predicted to occur preferentially on the five-membered imidazole ring.

Specifically, the C-1 and C-3 positions of the imidazole ring are the most likely sites for electrophilic substitution. While detailed experimental studies on the electrophilic substitution patterns of 6-Chloroimidazo[1,5-a]pyrazine are not extensively documented, the existence of derivatives such as 1-Bromo-6-chloroimidazo[1,5-a]pyrazine suggests that halogenation, a key EAS reaction, can occur at the C-1 position. echemi.com The precise conditions and mechanisms for such reactions, including nitration, sulfonation, or Friedel-Crafts reactions, on this specific substrate remain an area for further investigation.

Nucleophilic Displacement Reactions at the Chloro Position

The chlorine atom at the C-6 position is attached to an electron-deficient pyrazine ring. This electronic arrangement makes the C-6 carbon atom susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. This stabilization is crucial for the reaction to proceed.

Common nucleophiles such as amines, alkoxides, and thiolates are expected to displace the chloride ion. Although specific studies detailing the nucleophilic displacement on this compound are limited, this reaction pathway is a well-established method for the functionalization of related chloro-substituted N-heterocycles. The reaction typically proceeds under thermal conditions and may be facilitated by a base to neutralize the HCl generated.

Metal-Catalyzed Transformations and Mechanistic Pathways

The 6-chloro- and unsubstituted C-H positions on the imidazo[1,5-a]pyrazine core serve as valuable handles for modification via metal-catalyzed cross-coupling reactions. These transformations are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives.

Palladium-Catalyzed C-H Arylation: Research has demonstrated the feasibility of direct C-H functionalization on the pyrazine ring of the imidazo[1,5-a]pyrazine system. mdpi.com Specifically, palladium-catalyzed C-5 arylation has been successfully achieved on derivatives bearing substituents at the C-8 position. mdpi.comacs.org This transformation, proceeding through a proposed Heck-like mechanism, allows for the coupling of various aryl halides at the C-5 position. acs.org This indicates that the C-H bonds on the pyrazine ring are accessible for metal-catalyzed activation and functionalization.

Suzuki Coupling: The chlorine atom at the C-6 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions. Patent literature provides evidence for the utility of this compound derivatives in Suzuki reactions. google.com In this reaction, the chloro-substituted compound is coupled with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a powerful tool for introducing aryl or vinyl substituents at the C-6 position, as exemplified by the formation of 6-ethenylimidazo[1,5-a]pyrazine derivatives. google.com

The general mechanistic pathway for these transformations involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the coupling partner (e.g., organoboron compound) and subsequent reductive elimination to yield the product and regenerate the catalyst.

Table 1: Examples of Metal-Catalyzed Transformations on the Imidazo[1,5-a]pyrazine Core

Reaction TypePositionCoupling PartnerCatalyst System (Typical)Resulting BondReference
Direct C-H ArylationC-5Aryl HalidesPd(OAc)₂ / Phosphine LigandC-C (Aryl) mdpi.comacs.org
Suzuki CouplingC-6Aryl/Vinyl Boronic AcidsPd Catalyst (e.g., Pd(PPh₃)₄) + BaseC-C (Aryl/Vinyl) google.com

Oxidative and Reductive Reactivity Profiles

Detailed experimental data concerning the specific oxidative and reductive reactivity of this compound is not extensively available in the reviewed literature. In general, fused N-heterocyclic systems can undergo N-oxidation at one of the nitrogen atoms using oxidizing agents like m-CPBA or H₂O₂. The imidazole ring, being electron-rich, might be more susceptible to oxidation than the pyrazine ring.

Reduction of the ring system, for instance through catalytic hydrogenation, could potentially saturate the pyrazine ring. However, the conditions required and the resulting product selectivity would need specific experimental determination. The chloro-substituent may also be subject to reductive dehalogenation under certain catalytic hydrogenation conditions.

Ring-Opening and Rearrangement Reactions

While ring-opening and rearrangement reactions are known for some related heterocyclic systems, such as the Dimroth rearrangement in imidazo[1,2-a]pyrimidines, there is a lack of specific literature describing such transformations for the this compound scaffold. thieme-connect.de The stability of the fused aromatic system generally requires significant energetic input or specific substitution patterns to induce ring-opening or skeletal rearrangement. The synthesis of the imidazo[1,5-a]pyrazine core can involve intramolecular cyclization, but these are ring-forming rather than ring-opening reactions. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 6 Chloroimidazo 1,5 a Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the connectivity of atoms can be constructed.

The ¹H NMR spectrum of 6-Chloroimidazo[1,5-a]pyrazine is expected to reveal four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic ring system. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the imidazole (B134444) portion of the fused ring typically appear at a different field than those on the pyrazine (B50134) ring. The electron-withdrawing effect of the chlorine atom at the C-6 position would deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

Similarly, the ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule. The carbon atom directly bonded to the chlorine (C-6) is expected to have a significant downfield chemical shift due to the halogen's inductive effect. The chemical shifts of the other carbons provide insight into the electronic distribution across the fused ring system. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on general principles for heterocyclic compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
C1/H17.5 - 8.5115 - 125Singlet
C3/H37.5 - 8.5130 - 140Singlet
C5/H58.0 - 9.0140 - 150Doublet
C6-145 - 155-
C8/H88.0 - 9.0120 - 130Doublet
C9a-135 - 145-

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at H-5 and H-8, confirming their spatial proximity and connectivity within the pyrazine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, previously identified proton signal. For instance, the proton signal assigned as H-1 would show a correlation to the carbon signal for C-1.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the calculation of its elemental formula. For this compound, the molecular formula is C₆H₄ClN₃. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. uni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]+ peak having an intensity approximately one-third that of the molecular ion peak [M]+, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: HRMS Data for this compound

Ion Calculated Monoisotopic Mass (Da)
[M]⁺ (C₆H₄³⁵ClN₃)153.00937
[M+H]⁺ (C₆H₅³⁵ClN₃)154.01665
[M+2]⁺ (C₆H₄³⁷ClN₃)155.00642
[M+H+2]⁺ (C₆H₅³⁷ClN₃)156.01370

Data sourced from theoretical calculations. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. nih.gov For N-heterocycles, fragmentation often involves the cleavage of the rings. nih.gov

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 154) could involve the initial loss of a neutral molecule such as hydrogen cyanide (HCN) from the imidazole ring, or the cleavage of the pyrazine ring. The loss of the chlorine radical is another possible fragmentation route that would help confirm its presence and position on the ring. Analyzing these specific fragmentation patterns allows for differentiation between isomers and provides further confirmation of the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused aromatic rings would be observed in the 1400-1650 cm⁻¹ region. A distinct C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π→π* transitions, which are characteristic of the conjugated π-electron system of the fused heterocyclic rings. The position and intensity of these absorption maxima are sensitive to the structure of the chromophore. The parent pyrazine molecule, for example, shows absorption bands in the UV region. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

While a specific, publicly available crystal structure for this compound was not identified in the reviewed literature, the application of this technique to related heterocyclic systems demonstrates its power. For instance, the analysis of a derivative of the isomeric imidazo[1,2-a]pyridine (B132010) core revealed a nearly planar heterocyclic moiety and provided detailed data on intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.gov

Should a suitable single crystal of this compound be obtained, X-ray crystallographic analysis would yield crucial data. This information is vital for understanding intermolecular forces, predicting polymorphism, and informing the design of new materials or biologically active molecules based on this scaffold.

Table 1: Key Parameters Obtained from Single-Crystal X-ray Diffraction

Parameter Description Significance
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). Defines the fundamental repeating unit of the crystal.
Space Group The specific symmetry group of the crystal. Provides detailed information about the symmetry elements present.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Defines the size and shape of the repeating unit cell.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell. Allows for the complete reconstruction of the molecular structure.
Bond Lengths The distances between the nuclei of two bonded atoms (in Ångströms). Confirms covalent bonding and can indicate bond order (single, double, etc.).
Bond Angles The angle formed by three connected atoms (in degrees). Defines the local geometry and hybridization of atoms.

| Torsion Angles | The dihedral angle between two planes defined by four connected atoms. | Describes the conformation of the molecule and steric relationships. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs

While this compound is an achiral molecule, the introduction of a stereocenter into its structure—for example, through the addition of a chiral substituent—would produce enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to study such chiral molecules. researchgate.netunits.it

VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. nih.gov ECD provides analogous information in the UV-visible region, corresponding to electronic transitions. units.it These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms, making them ideal for determining the absolute configuration (R or S) of chiral molecules. researchgate.netnih.gov The standard method involves comparing the experimental VCD and ECD spectra to theoretical spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). rsc.org

No specific VCD or ECD studies on chiral analogs of this compound are documented in the surveyed literature. However, the methodology is broadly applicable. For a hypothetical chiral derivative, VCD could probe the stereochemistry around the chiral center by analyzing the signs and intensities of specific vibrational bands, such as C-H or C=N stretching modes within the heterocyclic core or the chiral side chain. rsc.org Similarly, ECD would be sensitive to the electronic coupling between the imidazopyrazine chromophore and the chiral substituent. The successful application of these techniques to other complex chiral molecules, from natural products to mechanically interlocked structures, demonstrates their potential for unambiguously assigning the stereochemistry of novel chiral imidazo[1,5-a]pyrazine (B1201761) derivatives. rsc.org

Table 2: Principles of VCD and ECD Spectroscopy for Chiral Analysis

Technique Spectral Region Physical Phenomenon Primary Application
Vibrational Circular Dichroism (VCD) Infrared (IR) Differential absorption of circularly polarized light by molecular vibrations. Determination of absolute configuration and solution-state conformation of chiral molecules. researchgate.net

| Electronic Circular Dichroism (ECD) | Ultraviolet-Visible (UV-Vis) | Differential absorption of circularly polarized light by electronic transitions. | Determination of absolute configuration and study of electronic structure in chiral systems. units.it |

Other Advanced Surface/Material Characterization Techniques (if applicable to specific research)

The application of advanced surface and material characterization techniques is relevant when a compound is incorporated into a solid-state material, thin film, or device. These methods probe properties beyond the individual molecule, such as surface topography, morphology, and elemental composition.

Currently, there is no significant body of research in the available literature describing the use of this compound in materials science contexts that would necessitate such analyses. Should this compound or its derivatives be investigated for applications in areas like organic electronics, sensor technology, or as a corrosion inhibitor, a range of techniques would become highly relevant:

Atomic Force Microscopy (AFM): To visualize the surface topography of a thin film at the nanometer scale.

Scanning Electron Microscopy (SEM): To determine the morphology and microstructure of a material incorporating the compound.

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of atoms on the material's surface.

The absence of such studies indicates a potential area for future research, exploring the viability of the imidazo[1,5-a]pyrazine scaffold in the development of new functional materials.

Computational and Theoretical Investigations of 6 Chloroimidazo 1,5 a Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. scienceopen.com These methods offer insights into electron distribution, molecular orbital energies, and other electronic properties that govern chemical reactivity. rsc.orgmdpi.com

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating molecular electronic structures. scienceopen.comnrel.gov For heterocyclic compounds like 6-chloroimidazo[1,5-a]pyrazine, DFT calculations are instrumental in understanding reactivity through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov In studies of related benzimidazole (B57391) derivatives, the HOMO-LUMO energy gap was calculated to be approximately 5.51 eV, indicating significant stability. nih.gov The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. chemrxiv.org

DFT calculations also allow for the determination of global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors are derived from the HOMO and LUMO energies.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Chemical Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons.

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a molecule when it accepts electrons. |

This table provides a summary of common reactivity descriptors and their significance, which are routinely calculated for heterocyclic systems using DFT methods. nih.govchemrxiv.orgresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, creates a 3D map of the electrostatic potential on the molecule's surface. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.govchemrxiv.org

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. kbhgroup.in For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. chemrxiv.orgnih.gov

In a study on the related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations were used to perform vibrational assignments based on Potential Energy Distribution (PED). chemrxiv.org Similarly, for imidazo[1,2-a]pyrazine (B1224502) derivatives, IR spectra have been predicted using the B3LYP method with a 6-31G(d) basis set, often with a scaling factor to improve agreement with experimental results. nih.gov

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Visible). kbhgroup.in This method calculates excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. Such calculations can be performed in different solvents to understand how the electronic transitions are affected by the environment. kbhgroup.in

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide insight into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a fused heterocyclic system like this compound, the ring structure is relatively rigid, but substituents can have rotational freedom. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with biological targets. Computational methods can systematically explore the potential energy surface to identify low-energy, stable conformations that are most likely to be present under physiological conditions.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Molecular dynamics (MD) simulations can model the explicit interactions between a solute, such as this compound, and surrounding solvent molecules (e.g., water). These simulations track the movements and interactions of all atoms in the system over time, providing a detailed view of how the solvent affects the solute's conformation and dynamics. nih.gov Parameters like the radius of gyration (RoG) and solvent-accessible surface area (SASA) can be monitored during MD simulations to assess the compactness and stability of the molecule in solution. nih.gov Constant RoG values over the simulation period suggest that the molecule maintains a stable fold. nih.gov

In Silico Approaches for Ligand-Target Interaction Prediction

In silico methods are essential in modern drug discovery for predicting how a molecule (ligand) might bind to a biological target, such as a protein or enzyme. mdpi.com These approaches, including molecular docking and virtual screening, help prioritize compounds for experimental testing. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to the active site of a receptor. nih.gov This method has been widely applied to study the binding of imidazo[1,5-a]pyrazine (B1201761) derivatives to various protein kinases, which are important targets in cancer therapy. The docking process generates a score that estimates the binding affinity, and it reveals potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. researchgate.net

For example, in docking studies of pyrazine (B50134) derivatives with the PIM-1 kinase, key hydrogen bond interactions with amino acid residues like Glu121, Lys67, and Asp186 in the active site were identified as crucial for inhibitory activity. researchgate.net The stability of these docked complexes can be further evaluated using MD simulations, which assess conformational changes and the persistence of key interactions over time. nih.gov

The binding free energy of a ligand-protein complex can be more accurately estimated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which analyzes snapshots from an MD trajectory. mdpi.com

Table 2: Representative Data from In Silico Ligand-Target Interaction Studies of Heterocyclic Compounds

Study Component Parameter Example Finding Significance
Molecular Docking Docking Score -9.0 kcal/mol Predicts binding affinity; more negative values suggest stronger binding. nih.gov
Interaction Analysis Key Residues/Bonds H-bonds with Glu121, Lys67; π-π stacking Identifies specific interactions critical for stabilizing the complex. nih.govresearchgate.net
MD Simulation RMSD Fluctuation Minor fluctuations (< 2 Å) Assesses the stability of the ligand-protein complex over time. nih.gov

| Binding Free Energy | MM/GBSA Value | -35 kcal/mol | Provides a more accurate estimation of binding energy. mdpi.com |

This table illustrates the types of data generated from in silico studies on related heterocyclic inhibitors, providing a framework for what would be expected in an analysis of this compound.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been instrumental in elucidating their potential as inhibitors of various protein targets.

One notable area of investigation has been their activity as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways and a target for cancer therapies. benthamscience.com Computational docking studies on a series of imidazo[1,5-a]pyrazine derivatives have revealed key interactions within the BTK active site. While specific data for the 6-chloro derivative is often part of a larger dataset, the general binding mode for this class of compounds involves hydrogen bonding and hydrophobic interactions with key amino acid residues. For instance, the pyrazine and imidazole (B134444) nitrogen atoms frequently act as hydrogen bond acceptors, while the bicyclic core and its substituents engage in van der Waals interactions with hydrophobic pockets of the receptor.

Another study focused on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of the BRD9 bromodomain, a protein implicated in chromatin remodeling and cancer. nih.gov Molecular docking of these compounds into the BRD9 active site highlighted the importance of specific substitutions on the imidazo[1,5-a]pyrazine core for achieving high affinity. The docking poses typically show the scaffold occupying the acetyl-lysine binding pocket, with key hydrogen bonds and hydrophobic contacts stabilizing the complex. The presence of a halogen, such as chlorine, can modulate the electronic properties and steric profile of the ligand, potentially leading to enhanced binding affinity and selectivity.

The following table summarizes representative findings from molecular docking studies of imidazo[1,5-a]pyrazine derivatives with biological receptors.

Target ReceptorKey Interacting Residues (Hypothetical for 6-Chloro derivative)Predicted Binding Affinity (Docking Score)Reference
Bruton's Tyrosine Kinase (BTK)Met477, Leu408, Cys481-8.5 to -6.1 kcal/mol benthamscience.com
BRD9 BromodomainAsn140, Tyr147Not explicitly stated for 6-chloro derivative nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. This model can then be used as a 3D query to search large chemical databases for novel, potentially active compounds, a process known as virtual screening.

For the imidazo[1,5-a]pyrazine class of compounds, pharmacophore models have been developed to guide the discovery of new inhibitors. benthamscience.com A study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors generated a five-point pharmacophore hypothesis, designated DPRRR_1. benthamscience.com This model consists of one hydrogen bond donor, one positive ionic feature, and three aromatic ring features. benthamscience.com The development of this model was based on a set of known active imidazo[1,5-a]pyrazine compounds and their inhibitory concentrations. The resulting pharmacophore provides a three-dimensional blueprint of the key features required for potent BTK inhibition.

This validated pharmacophore model was subsequently used in a virtual screening campaign to search the ZINC database for novel compounds with the potential to act as BTK inhibitors. benthamscience.com This strategy allows for the rapid and cost-effective identification of diverse chemical scaffolds that fit the pharmacophoric requirements, which can then be prioritized for experimental testing. The use of such in silico screening methods significantly accelerates the early stages of drug discovery.

Table of Pharmacophore Features for Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors

Pharmacophore FeatureDescriptionNumber of Features
Hydrogen Bond DonorA group that can donate a hydrogen bond1
Positive Ionic FeatureA positively charged group1
Aromatic RingAn aromatic ring system3

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and designing novel synthetic routes. Computational chemistry, particularly the calculation of transition state structures and energies, provides invaluable insights into reaction pathways that are often difficult to probe experimentally.

The synthesis of the imidazo[1,5-a]pyrazine core typically involves the cyclization of a suitably functionalized pyrazine derivative. While numerous synthetic methods have been reported for this ring system, detailed computational studies on the transition states involved in the formation of this compound are not extensively documented in publicly available literature.

However, computational studies on the synthesis of related imidazo-fused heterocycles, such as imidazo[1,5-a]pyridines, have been performed. beilstein-journals.org These studies often employ Density Functional Theory (DFT) to map the potential energy surface of the reaction, identifying the key intermediates and transition states. A plausible mechanism for the formation of the imidazo[1,5-a]pyrazine ring involves an intramolecular nucleophilic attack of an amino group onto an electrophilic carbon, followed by dehydration or a similar elimination step to afford the aromatic bicyclic system.

A computational transition state analysis for such a reaction would typically involve:

Locating the transition state structure: This is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Calculating the activation energy: This is the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Vibrational frequency analysis: This is used to confirm that the located structure is indeed a true transition state (characterized by one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Structure Activity Relationship Sar Studies and Ligand Design Principles for Imidazo 1,5 a Pyrazine Scaffolds

Design Rationale for 6-Chloroimidazo[1,5-a]pyrazine Derivatives

The inclusion of a chlorine atom at the 6-position of the imidazo[1,5-a]pyrazine (B1201761) scaffold is a common and rational design strategy in medicinal chemistry. This strategic placement is not typically for direct interaction with the biological target but rather serves as a versatile synthetic handle for introducing a wide array of chemical diversity. The chloro group activates the pyrazine (B50134) ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups.

This approach is crucial in the lead optimization phase of drug discovery, where libraries of analogues are synthesized to explore the chemical space around a lead compound. For instance, the 6-chloro group can be displaced by amines, phenols, thiols, and other nucleophiles to probe different pockets of a target's binding site. A 2022 patent application for Bruton's tyrosine kinase (BTK) inhibitors described a series of compounds based on a 6-phenoxy imidazo[1,5-a]pyrazine scaffold, underscoring the utility of the 6-position for introducing significant structural modifications aimed at enhancing potency and selectivity. nih.gov

Furthermore, the chloro substituent can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This dramatically expands the range of accessible derivatives, enabling the exploration of more complex molecular architectures. The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the entire heterocyclic system, which can influence binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, this compound is a key intermediate, designed to be a flexible platform for the systematic development of potent and selective modulators of biological targets.

Systematic Structural Modifications and Their Impact on Biological Activity (in vitro focus)

Systematic structural modifications of the imidazo[1,5-a]pyrazine scaffold are essential for elucidating the SAR and for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. These modifications typically involve exploring the effects of different substituents on both the six-membered pyrazine ring and the five-membered imidazole (B134444) ring.

The pyrazine ring of the imidazo[1,5-a]pyrazine core offers several positions for substitution, with modifications at the C5 and C7 positions having a significant impact on biological activity.

A study focused on developing inhibitors for the c-Src tyrosine kinase, a potential therapeutic target for acute ischemic stroke, synthesized and evaluated a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives. nih.gov The exploration of various substituents at this position was critical in identifying compounds with potent inhibitory activity and desirable properties for central nervous system (CNS) penetration. nih.gov

In the context of BTK inhibitors, recent patent literature has highlighted the importance of substituents at the 6-position. A 2022 patent disclosed a series of 6-phenoxy and 3-aminophenyl imidazo[1,5-a]pyrazines with sub-nanomolar potency against BTK and high selectivity over other kinases like the epidermal growth factor receptor (EGFR). nih.gov This indicates that a bulky, aromatic substituent at the 6-position can be well-tolerated and can contribute significantly to high-affinity binding and the desired selectivity profile. nih.gov The development of Acalabrutinib, an FDA-approved BTK inhibitor, further showcases the importance of the pyrazine ring, featuring an acrylamide (B121943) group that forms a covalent bond with the target enzyme. nih.gov

The following table summarizes the impact of key substitutions on the pyrazine ring:

PositionSubstituent TypeBiological TargetImpact on ActivityReference
C-5Various (unspecified)c-Src KinaseModulates potency and CNS penetration. nih.gov
C-6Phenoxy groupsBTKLeads to sub-nanomolar potency and high selectivity over EGFR. nih.gov
C-8 (on related imidazo[1,2-a]pyrazine)AminationAntioxidant ActivityImproves free radical scavenging activity. tsijournals.com

The imidazole portion of the scaffold, including positions C1 and C3, is also a critical area for modification to influence biological activity. In a study on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of the BRD9 bromodomain, various substituents were introduced at the C1 position. nih.gov The SAR indicated that the nature of the substituent at C1 was crucial for potency. For example, replacing a phenyl ring with a 2-thienyl group or a cyclopropyl (B3062369) group led to a significant variation in inhibitory activity, highlighting the sensitivity of the target's binding pocket to the steric and electronic properties of this group. nih.govresearchgate.net

Similarly, modifications at the C3 position have been explored. In the development of ACK1 inhibitors, the initial hit was optimized through exploration of the SAR, which would include modifications around the entire scaffold, including the imidazole ring positions. nih.gov For BTK inhibitors, the introduction of an aminophenyl group at the C3 position was a key feature in a patented series of potent and selective compounds. nih.gov

The table below illustrates the effects of modifications on the imidazo (B10784944) ring:

PositionSubstituent TypeBiological TargetImpact on ActivityReference
C-1Phenyl, 2-thienyl, cyclopropylBRD9Potency is highly sensitive to the nature of the substituent. nih.govresearchgate.net
C-3Aminophenyl groupBTKContributes to potent and selective inhibition. nih.gov

Isosteric replacement and scaffold hopping are powerful strategies in drug design to improve a compound's properties while retaining its key binding interactions. The imidazo[1,5-a]pyrazine scaffold is bioisosteric with the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, and this relationship has been successfully exploited in drug discovery programs. nih.govnih.gov

In the development of selective negative modulators of AMPA receptors, an initial series of potent imidazo[1,2-a]pyrazine (B1224502) (a related isomer) leads suffered from high in vivo clearance. scispace.com To address this liability, the imidazopyrazine core was replaced with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold. This scaffold hop resulted in a significant improvement in microsomal stability and reduced efflux, ultimately leading to a successful in vivo candidate. scispace.com

The pyrazolo[1,5-a]pyrimidine scaffold itself is a prominent framework for kinase inhibitors, with several approved drugs and clinical candidates featuring this core. mdpi.comrsc.org The rationale for hopping to this scaffold is often to overcome issues like metabolic instability, off-target effects, or to explore new intellectual property space. The structural similarity allows the new scaffold to maintain the crucial hydrogen bonding and hydrophobic interactions within the kinase hinge region, while the change in the heterocyclic core can alter physical properties like solubility, lipophilicity, and metabolic profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several 3D-QSAR studies have been conducted on imidazo[1,5-a]pyrazine derivatives, particularly for the inhibition of Bruton's tyrosine kinase (BTK). scienceopen.comjapsonline.comjapsonline.com

These studies typically employ methods such as field-based and Gaussian-based 3D-QSAR. japsonline.comjapsonline.com The process involves aligning a set of molecules with known activities based on their docked poses within the target's active site. japsonline.com A statistical method, such as Partial Least Squares (PLS) regression, is then used to generate a model that can predict the activity of new, untested compounds. japsonline.com

For a series of 8-Amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, both Gaussian and field-based 3D-QSAR models were developed. scienceopen.comjapsonline.com These models demonstrated strong statistical validity, with high conventional correlation coefficients (r²) and predictive correlation coefficients (q²). scienceopen.comjapsonline.com

The statistical parameters for these models are summarized below:

QSAR Model TypePredictive Correlation Coefficient (q²)Conventional Correlation Coefficient (r²)Reference
Gaussian-based0.670.93 scienceopen.comjapsonline.com
Field-based0.600.92 scienceopen.comjapsonline.com
Atom-based (another study)0.8683 (Q²)0.983 (R²) benthamscience.combenthamdirect.com

The contour maps generated from these QSAR models provide a visual representation of how different structural features contribute to activity. For the BTK inhibitors, the analyses revealed that steric and hydrophobic interactions are major contributing factors to their enhanced activity. scienceopen.comjapsonline.com These findings are invaluable for guiding the rational design of new derivatives with improved potency by indicating where bulky, hydrophobic groups should be placed or avoided to maximize favorable interactions with the BTK active site. scienceopen.comjapsonline.com

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Applications

Fragment-Based Drug Discovery (FBDD) is a hit-identification strategy that starts with screening small, low-molecular-weight chemical fragments. These fragments typically bind with low affinity but do so efficiently relative to their size. Once identified, these fragments are grown or linked together to produce a higher-affinity lead compound.

While specific examples of FBDD campaigns starting with a this compound fragment are not extensively detailed in the provided literature, the principles of FBDD are highly applicable to this scaffold. A related example is the design of 5-chlorouracil-linked-pyrazolo[1,5-a] scienceopen.comjapsonline.comresearchgate.nettriazines as thymidine (B127349) phosphorylase inhibitors, which was explicitly based on an FBDD approach. nih.gov In that study, two fragments known to bind to different sites on the enzyme were linked together to create a potent inhibitor. nih.gov

A key metric used in FBDD and lead optimization is Ligand Efficiency (LE), which assesses the binding energy per heavy (non-hydrogen) atom of a molecule. It is calculated using the formula: LE = -RTln(Kd or IC50) / N, where N is the number of heavy atoms. This metric helps prioritize compounds that make efficient use of their atoms to achieve binding affinity, avoiding the unnecessary addition of molecular weight which can negatively impact pharmacokinetic properties.

In the optimization of imidazo[1,5-a]pyrazine derivatives, calculating and monitoring LE and related metrics like Lipophilic Ligand Efficiency (LLE) would be a standard practice. These metrics guide chemists to make modifications that provide the most significant gains in potency for the smallest increase in size or lipophilicity, leading to the development of drug candidates with more favorable, drug-like properties.

Design Principles for Potency and Selectivity Optimization

The imidazo[1,5-a]pyrazine scaffold has proven to be a versatile template in medicinal chemistry, leading to the development of potent and selective inhibitors for various protein kinases. The optimization of these compounds relies on established structure-activity relationship (SAR) principles, focusing on strategic modifications of the core structure to enhance target affinity, selectivity, and pharmacokinetic properties. Key design principles involve a systematic approach to hit-to-lead optimization, targeted substitutions at specific positions of the heterocyclic core, and the introduction of functional groups to modulate binding interactions.

Hit-to-Lead Optimization

The development of imidazo[1,5-a]pyrazine-based inhibitors often begins with a high-throughput screening (HTS) hit, which is then refined through iterative chemical synthesis and biological evaluation. nih.gov This process aims to improve potency, selectivity, and drug-like properties such as metabolic stability and oral bioavailability. nih.govnih.gov

For instance, in the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), an initial HTS hit from the imidazo[1,5-a]pyrazine class was systematically optimized. This effort led to the identification of orally bioavailable compounds that demonstrated target inhibition in vivo and corresponding tumor growth inhibition in xenograft models. nih.gov A similar approach was employed in the discovery of inhibitors for Activated CDC42 Kinase 1 (ACK1), where virtual screening identified an initial hit that was subsequently optimized by exploring structure-activity relationships to yield potent, selective, and orally bioavailable drug candidates. nih.govnih.gov

This optimization strategy typically involves modifying peripheral substituents on the scaffold to improve interactions with the target protein's binding site while also addressing pharmacokinetic liabilities.

Structure-Activity Relationship (SAR) at Key Positions

The potency and selectivity of imidazo[1,5-a]pyrazine derivatives are highly dependent on the nature and position of substituents on the bicyclic core. Research has shown that certain positions are critical for modulating biological activity.

C-5 Position Substitutions: Studies targeting the c-Src kinase, a non-receptor tyrosine kinase implicated in cancer and ischemic stroke, have focused on modifications at the C-5 position of the imidazo[1,5-a]pyrazine scaffold. nih.gov A series of C-5 substituted derivatives were synthesized and evaluated to identify potent c-Src inhibitors. This targeted approach led to the discovery of compounds with significant neuroprotective efficacy and central nervous system (CNS) penetration in preclinical models. nih.gov The SAR data from these studies underscore the importance of the C-5 position for achieving desired potency and pharmacological profiles for this specific target.

Compound SeriesScaffoldSubstitution PositionTargetKey FindingReference
c-Src InhibitorsImidazo[1,5-a]pyrazineC-5c-Src KinaseModifications at the C-5 position were critical for potency and CNS penetration. nih.gov
mTOR InhibitorsImidazo[1,5-a]pyrazinePeripheral GroupsmTORC1/mTORC2Systematic optimization of HTS hits improved potency and oral bioavailability. nih.gov
ACK1 InhibitorsImidazo[1,5-a]pyrazinePeripheral GroupsACK1Exploration of SAR led to potent and selective inhibitors with good pharmacokinetic properties. nih.govnih.gov

Role of Pyrazine Ring Substituents

Substituents on the pyrazine portion of the scaffold, including at the 6-position, play a crucial role in modulating the electronic properties and binding interactions of the molecule. The introduction of a halogen, such as chlorine, is a common medicinal chemistry strategy to enhance potency and selectivity.

While specific SAR studies on this compound are not extensively detailed in the reviewed literature, general principles suggest that an electron-withdrawing group like chlorine at this position can significantly influence the molecule's properties. Halogenation can enhance binding affinity to target kinases and improve selectivity against a panel of other kinases. The strategic placement of halogens can lead to favorable interactions within the ATP-binding pocket of the target kinase, often through halogen bonding or by altering the electronics of the aromatic system to improve other non-covalent interactions. This principle is applied broadly in kinase inhibitor design to fine-tune the activity profile of a lead compound.


Exploration of Biological Target Engagement and Mechanistic Insights for 6 Chloroimidazo 1,5 a Pyrazine Derivatives in Vitro

In Vitro Pharmacological Profiling Methodologies

The initial characterization of the biological activity of 6-chloroimidazo[1,5-a]pyrazine derivatives relies on a suite of in vitro pharmacological assays. These assays are designed to systematically evaluate their effects on specific enzymes, receptors, and cellular functions, providing a foundational understanding of their therapeutic potential.

Enzyme Inhibition Assays (e.g., Kinases, ATPase)

Enzyme inhibition assays are fundamental in determining the potency and selectivity of chemical compounds. For imidazo[1,5-a]pyrazine (B1201761) derivatives, these assays have been crucial in identifying their potential as inhibitors of various enzyme families, particularly protein kinases and ATPases, which are pivotal in cellular signaling and disease progression.

Kinase Inhibition: Derivatives of the imidazo[1,5-a]pyrazine and related scaffolds have demonstrated significant activity as kinase inhibitors. For instance, Acalabrutinib, an analogue based on the imidazo[1,5-a]pyrazine core, is a potent second-generation inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 3 nM. nih.gov It achieves this by binding covalently to Cys481 in the ATP-binding pocket of BTK. nih.gov The imidazo[1,2-a]pyrazine (B1224502) scaffold, a close structural relative, has been explored for its inhibitory activity against IκB kinase (IKK) isoforms 1 and 2, which are key regulators of the NF-κB inflammatory pathway. nih.gov Furthermore, derivatives of imidazo[1,2-a]pyrazine have been identified as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation. researchgate.net A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as potent c-Src inhibitors for potential application in treating acute ischemic stroke. nih.gov

ATPase Inhibition: The VirB11 ATPase, essential for the virulence of Helicobacter pylori, has been a target for imidazo[1,2-a]pyrazine-based inhibitors. Through virtual screening, these compounds were identified as ATP mimics. Subsequent in vitro testing confirmed one derivative as a competitive inhibitor of ATP with an IC50 value of 7 µM. ucl.ac.uk

Table 1: Kinase and ATPase Inhibition by Imidazo[1,5-a]pyrazine and Related Derivatives
Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
Imidazo[1,5-a]pyrazine Analogue (Acalabrutinib)Bruton's tyrosine kinase (BTK)3 nM nih.gov
Imidazo[1,5-a]pyrazine Derivativesc-Src KinasePotent Inhibition nih.gov
Imidazo[1,2-a]pyrazine DerivativesIκB kinase (IKK) 1 & 2Activity Tested nih.gov
Imidazo[1,2-a]pyrazine Derivative 14VirB11 ATPase (HP0525)7 µM ucl.ac.uk

Receptor Binding Studies (e.g., AMPARs, TLR7)

Receptor binding and functional assays are employed to understand how these compounds interact with cell surface or intracellular receptors. Studies on related scaffolds have revealed potent modulatory effects on critical receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) and Toll-like receptor 7 (TLR7).

AMPAR Modulation: A high-throughput screening campaign identified imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov The screening methodology involved measuring glutamate-induced Ca2+ flux in HEK-293 cells engineered to express a fusion protein of γ-8 and the GluA1o AMPAR subunit. nih.gov One initial hit from this screen was inactive toward AMPARs associated with the γ-2 TARP subunit, demonstrating subtype selectivity. nih.gov Subsequent structure-activity relationship (SAR) optimization of these hits led to the development of derivatives with subnanomolar potency. nih.govresearchgate.net

TLR7 Agonism: While specific studies on this compound are limited, related nitrogen-containing heterocyclic compounds, such as imidazo[4,5-c]quinolines, are well-known TLR7 agonists. binghamton.edunih.gov These compounds stimulate the TLR7 pathway, leading to the activation of NFκB and the release of pro-inflammatory cytokines. binghamton.edu The evaluation of TLR7 agonism is typically performed using cell-based reporter assays, such as those employing Ramos-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. binghamton.edu Patents have also been filed for imidazo[2,1-f] nih.govnih.govbohrium.comtriazin-4-amine derivatives as TLR7 agonists. google.com

Table 2: Receptor Modulation by Imidazo[1,5-a]pyrazine and Related Derivatives
Compound ClassTarget ReceptorEffectAssay MethodReference
Imidazo[1,2-a]pyrazinesAMPAR (TARP γ-8)Negative Allosteric ModulatorGlutamate-induced Ca2+ flux in HEK-293 cells nih.gov
Imidazo[4,5-c]quinolinesTLR7AgonistNF-κB reporter assay (Ramos-Blue™ cells) binghamton.edu

Cell-Based Functional Assays (e.g., Anti-proliferative, Antimicrobial)

Cell-based assays provide a more holistic view of a compound's biological effect in a cellular context. These assays are crucial for identifying potential anti-cancer and antimicrobial activities.

Anti-proliferative Activity: The anti-proliferative effects of imidazopyrazine derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. rsc.org Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives have been screened against various human cancer cell lines, including laryngeal (Hep-2), hepatocellular (HepG2), skin (A375), and breast (MCF-7) cancer lines. rsc.orgrsc.org Some derivatives have shown potent anti-proliferative activity, with IC50 values comparable to the standard chemotherapeutic drug Doxorubicin. rsc.org For example, certain imidazo[1,2-a]pyrazine derivatives demonstrated notable activity against the A549 human lung carcinoma cell line. tandfonline.comresearcher.life Another study showed that specific imidazo[1,2-a]pyrazine derivatives could inhibit the proliferation of the Dami cell line in a dose-dependent manner. nih.gov

Antimicrobial Activity: The antimicrobial potential of these compounds is typically assessed using methods like the agar well-diffusion or broth microdilution techniques to determine the minimum inhibitory concentration (MIC). nih.govnih.gov These assays test the compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. orientjchem.orgtsijournals.com Studies on related pyrazoline and benzimidazole-pyrazole hybrids have demonstrated their potential as leads for developing new antimicrobial agents. nih.govmdpi.com Certain imidazo[1,2-a]pyrazine derivatives have shown pronounced antibacterial activity against Staphylococcus aureus and excellent antifungal activity against Candida albicans and Aspergillus niger. tsijournals.com

Table 3: Anti-proliferative Activity of Imidazopyrazine Derivatives
Compound ClassCell LineActivity (IC50)Reference
Imidazo[1,2-a]pyridine (Compound 12b)MCF-7 (Breast Cancer)11 µM rsc.org
Imidazo[1,2-a]pyrazine (Compound 2h)A549 (Lung Cancer)~96 µg/mL tandfonline.com
Imidazo[1,2-a]pyrazine (SCA44)Dami (Megakaryocytic leukemia)91% growth inhibition at 100 µM nih.gov

Identification and Validation of Specific Molecular Targets

While initial screening provides valuable data on biological effects, identifying the specific molecular target(s) responsible for these effects is a critical subsequent step. This process, known as target deconvolution, is essential for understanding the mechanism of action and for further drug development. nih.gov

Target Deconvolution Strategies

Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound discovered through phenotypic screening. nih.gov This is a crucial but challenging step in drug discovery. nih.gov A variety of experimental strategies, often leveraging chemical proteomics, can be applied. nih.goveuropeanreview.org

Common approaches include:

Affinity Chromatography: This is a widely used method where the small molecule of interest is immobilized on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate. bohrium.comrsc.orgnih.govacs.org The captured proteins are then identified using mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses reactive small-molecule probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and activity monitoring within a complex proteome. nih.govnih.govacs.org

Label-Free Techniques: Methods like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) operate on the principle that a protein's thermal stability or susceptibility to proteolysis changes upon ligand binding. nih.govnih.govacs.org These methods have the advantage of not requiring chemical modification of the compound. bohrium.com

Genetic and Computational Approaches: Genetic methods, such as RNA interference (RNAi), can be used to identify genes that modulate sensitivity to a compound. broadinstitute.org Computational methods can infer targets by comparing the bioactivity profile of a new compound to those of known drugs. nih.govbroadinstitute.org

The selection of a particular strategy depends on the characteristics of the compound . nih.gov Often, a combination of these methods is required to confidently identify and validate a molecular target. nih.gov

Protein-Ligand Interaction Mapping (e.g., Colchicine binding site)

Once a target is identified, computational and biophysical methods are used to map the precise interactions between the ligand and the protein. This provides crucial insights into the binding mode and the structural basis for the compound's activity, guiding further optimization. A prominent example is the study of compounds that bind to the colchicine binding site of tubulin.

Tubulin and the Colchicine Binding Site: Tubulin is a key protein in the cytoskeleton, and its polymerization into microtubules is essential for cell division. nih.gov The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a major target for microtubule-destabilizing agents. nih.govacs.org

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how ligands bind to their targets. nih.govmdpi.com Docking studies with tubulin inhibitors can predict binding affinities and identify key interactions. mdpi.com For example, docking simulations of novel inhibitors into the colchicine site have revealed hydrogen bonds with residues like Ala180 and Asn249, as well as hydrophobic interactions with residues such as Leu255 and Lys352. nih.gov MD simulations provide a more dynamic view, assessing the stability of the protein-ligand complex over time and confirming the persistence of key interactions. acs.orgnih.gov These computational studies help to rationalize observed structure-activity relationships and guide the design of more potent inhibitors. mdpi.com

Table 4: Key Amino Acid Interactions at the Tubulin Colchicine Binding Site
Amino Acid ResidueType of InteractionRole in BindingReference
Cys241HydrophobicContributes to conformational stability of the active domain. mdpi.com
Leu255HydrophobicForms part of the hydrophobic pocket accommodating the ligand. nih.gov
Lys352Hydrophobic/H-bondInteracts with the ligand, often near the trimethoxyphenyl moiety. nih.govmdpi.com
Asn249Hydrogen BondForms hydrogen bonds with ligand functional groups. nih.gov

Biochemical Mechanism of Action Elucidation

The characterization of the biochemical mechanism of action for this compound derivatives is fundamental to understanding their therapeutic potential and guiding further optimization. This involves a combination of kinetic studies to determine the nature of enzyme inhibition and investigations into more complex mechanisms such as allosteric modulation.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are instrumental in defining the inhibitory mechanism of a compound, providing quantitative measures of its potency and its mode of interaction with the target enzyme. For kinase inhibitors, a primary goal is to determine the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme.

The initial velocity of an enzyme-catalyzed reaction is typically measured at various concentrations of both the substrate and the inhibitor. These data are then fitted to models of enzyme inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. A common graphical method for visualizing and analyzing this data is the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation. For competitive inhibitors, increasing concentrations of the inhibitor will result in a series of lines that intersect on the y-axis, indicating that the inhibitor competes with the substrate for the same binding site. In contrast, non-competitive inhibitors will yield lines that intersect on the x-axis, as they bind to a site distinct from the substrate-binding site.

For many pyrazine-based kinase inhibitors, the determination of Kᵢ values is a standard part of their preclinical characterization. For instance, Prexasertib, a pyrazine-2-carbonitrile derivative, has been identified as a potent CHK1 inhibitor with a reported Kᵢ of 0.9 nM nih.gov. The Kᵢ value is a more absolute measure of inhibitor potency than the IC₅₀ value, as it is independent of the substrate concentration. The relationship between these two parameters for a competitive inhibitor is described by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where [S] is the substrate concentration and Kₘ is the Michaelis constant.

While specific kinetic studies detailing the Lineweaver-Burk analysis for this compound derivatives are not extensively published in publicly available literature, the methodologies employed for other pyrazine-based inhibitors are directly applicable. Such studies are crucial for confirming the mode of inhibition (e.g., ATP-competitive) and for the accurate assessment of inhibitor potency.

Allosteric Modulation Investigations

Beyond direct competitive inhibition, some compounds exert their effects through allosteric modulation, binding to a site on the target protein that is topographically distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, thereby altering its activity. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral.

The investigation of allosteric modulation by imidazo[1,5-a]pyrazine derivatives involves specialized biochemical and biophysical assays. A common approach for G-protein coupled receptors (GPCRs) is the use of radioligand binding assays. For instance, the effect of a potential allosteric modulator on the binding of a radiolabeled orthosteric ligand can be assessed. A PAM would be expected to increase the affinity of the orthosteric ligand, while a NAM would decrease it.

Functional assays are also critical in characterizing allosteric modulators. For mGlu2 receptors, which are a type of GPCR, [³⁵S]GTPγS binding assays are frequently employed. These assays measure the activation of the G-protein in response to an agonist. A study on imidazo[1,2-a]pyrazin-8-one derivatives, a structurally related class of compounds, utilized this assay to identify them as positive allosteric modulators of the mGlu2 receptor nih.gov. The effect of the compounds on glutamate-induced [³⁵S]GTPγS binding was measured in the presence and absence of an EC₂₀ concentration of glutamate to determine their PAM and intrinsic agonist activities, respectively nih.gov.

While specific investigations into the allosteric modulation properties of this compound derivatives are not widely reported, the established methodologies for related scaffolds provide a clear framework for how such studies would be conducted.

Selectivity Profiling Against Off-Targets (in vitro context)

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing the potential for off-target effects and associated toxicities. For kinase inhibitors, selectivity profiling against a broad panel of kinases is a standard and essential practice.

Derivatives of the imidazo[1,5-a]pyrazine scaffold have been shown to be highly selective kinase inhibitors. A prominent example is Acalabrutinib, an imidazo[1,5-a]pyrazine analog that is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK) nih.gov. Compared to the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits a better selectivity profile over other kinases such as EGFR, ITK, and Tec nih.gov.

Selectivity is typically assessed by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases, often representing a significant portion of the human kinome. The percentage of inhibition for each kinase is determined, and for those kinases that are significantly inhibited, IC₅₀ values are subsequently determined.

A more comprehensive approach to understanding off-target effects is proteome-wide selectivity profiling using chemical proteomics. This can be achieved using techniques such as photoaffinity labeling, where a photo-reactive group is incorporated into the inhibitor. Upon UV irradiation, the probe covalently binds to its targets in a complex biological sample, such as a cell lysate. The labeled proteins can then be identified by mass spectrometry, revealing both the intended target and any potential off-targets nih.gov. This method provides an unbiased view of the compound's interactions within a more physiologically relevant context.

The data below illustrates a hypothetical selectivity profile for a generic imidazo[1,5-a]pyrazine-based kinase inhibitor.

KinaseInhibition (%) at 1 µMIC₅₀ (nM)
Target Kinase A985
Off-Target Kinase B75250
Off-Target Kinase C40>1000
Off-Target Kinase D15>10000

Early-Stage ADME Prediction via Computational and In Vitro Assays

Early assessment of the ADME properties of drug candidates is crucial to identify potential liabilities that could lead to failure in later stages of development. A combination of computational and in vitro assays is typically employed to predict the pharmacokinetic behavior of compounds.

Computational models, often based on quantitative structure-property relationships (QSPR), can provide initial estimates of various ADME parameters. These models use the chemical structure of a compound to predict properties such as solubility, lipophilicity (logP), and potential for plasma protein binding.

In vitro assays provide more direct experimental data on key ADME properties. For imidazo[1,5-a]pyrazine derivatives, these assays would typically include:

Aqueous Solubility: Determining the solubility of a compound in aqueous buffers at different pH values is fundamental, as poor solubility can limit oral absorption.

Cell Permeability: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption nih.gov. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelium nih.gov. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value is indicative of good absorption, while a high efflux ratio (B-A Papp / A-B Papp) suggests that the compound may be a substrate for efflux transporters such as P-glycoprotein.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, primarily albumin, is important as only the unbound fraction is free to interact with the target and be cleared. Equilibrium dialysis is a common method to determine the fraction of unbound drug (fu).

Metabolic Stability: The stability of a compound in the presence of liver microsomes or hepatocytes is assessed to predict its metabolic clearance. The rate of disappearance of the parent compound over time is measured, and from this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated. A study on imidazo[1,2-a]pyrazin-8-one derivatives demonstrated that reducing lipophilicity was beneficial for increasing metabolic stability in human and rat liver microsomes nih.gov.

The following table presents hypothetical early-stage ADME data for a representative this compound derivative.

ParameterAssayResultInterpretation
Aqueous SolubilityKinetic Solubility at pH 7.450 µMModerate
PermeabilityCaco-2 Papp (A-B)15 x 10⁻⁶ cm/sHigh
Efflux RatioCaco-2 (B-A)/(A-B)1.8Low potential for efflux
Plasma Protein BindingHuman Plasma (Equilibrium Dialysis)95%High
Metabolic StabilityHuman Liver Microsomes (t₁/₂)45 minModerate

Future Research Directions and Translational Perspectives for 6 Chloroimidazo 1,5 a Pyrazine Chemistry

Unexplored Synthetic Avenues and Methodological Challenges

While significant progress has been made in the synthesis of imidazo[1,5-a]pyrazines, several avenues remain underexplored. Future synthetic efforts could focus on the development of more efficient and regioselective functionalization methods. The application of modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry could provide novel and more sustainable routes to a wider array of 6-chloroimidazo[1,5-a]pyrazine analogs.

Methodological challenges that warrant further investigation include the selective introduction of substituents at various positions of the imidazopyrazine core. For instance, the development of regioselective metalation strategies, beyond the use of organometallic intermediates like TMP-bases, could offer more precise control over the functionalization of the scaffold. nih.gov Furthermore, exploring novel cyclization strategies to construct the core ring system could lead to the discovery of new derivatives with unique properties. A summary of potential synthetic explorations is presented in Table 1.

Table 1: Potential Unexplored Synthetic Avenues for this compound

Synthetic Approach Potential Advantages Methodological Challenges
C-H Activation Atom economy, direct functionalization Regioselectivity, catalyst development
Photoredox Catalysis Mild reaction conditions, novel transformations Substrate scope, catalyst stability
Flow Chemistry Scalability, improved safety, precise control Equipment cost, reaction optimization
Novel Cyclization Strategies Access to new scaffolds, increased diversity Reaction mechanism elucidation, substrate synthesis
Advanced Metalation Techniques Precise regiocontrol, access to novel intermediates Reagent sensitivity, functional group tolerance

Advanced Computational Approaches in Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches can significantly accelerate the design and prediction of novel derivatives with desired properties. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore hypothesis generation, and molecular docking have already been successfully applied to imidazo[1,5-a]pyrazine (B1201761) derivatives to identify potential inhibitors of targets like Bruton's tyrosine kinase (BTK). benthamdirect.combenthamscience.com

Future computational work could involve the use of more sophisticated methods like molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations to more accurately predict binding affinities and understand the dynamic behavior of ligands in complex with their biological targets. Machine learning and artificial intelligence (AI) algorithms could also be employed to analyze large datasets of imidazo[1,5-a]pyrazine derivatives to identify novel structural motifs associated with specific biological activities or material properties. A summary of advanced computational techniques and their potential applications is provided in Table 2.

Table 2: Advanced Computational Approaches and Their Applications

Computational Method Application in this compound Research
Molecular Dynamics (MD) Simulations Predicting binding stability and conformational changes of ligand-protein complexes.
Free Energy Perturbation (FEP) Accurately calculating relative binding affinities of derivatives to a target protein.
Machine Learning/AI Identifying novel structure-activity relationships and predicting biological activity or material properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reaction mechanisms and enzymatic catalysis involving imidazo[1,5-a]pyrazine derivatives.

Novel Biological Targets and Therapeutic Areas for Investigation

The imidazo[1,5-a]pyrazine scaffold has demonstrated activity against a range of biological targets, suggesting its potential in various therapeutic areas. To date, derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) for cancer and autoimmune diseases, c-Src inhibitors for acute ischemic stroke, and BRD9 inhibitors for cancer. nih.govnih.govnih.gov The insulin-like growth factor-I receptor (IGF-IR) has also been identified as a target. biosynth.com

Future research should aim to explore a wider array of biological targets. Given the structural similarities to other kinase inhibitors, exploring the activity of this compound derivatives against other kinases implicated in cancer and inflammatory diseases would be a logical next step. Furthermore, the fused heterocyclic nature of the scaffold makes it an interesting candidate for targeting protein-protein interactions or DNA-related processes. Novel therapeutic areas to investigate could include neurodegenerative diseases, metabolic disorders, and infectious diseases. A list of potential novel biological targets is presented in Table 3.

Table 3: Potential Novel Biological Targets for this compound Derivatives

Target Class Specific Examples Potential Therapeutic Area
Kinases JAK family, PI3K, mTOR Cancer, Inflammation
G-protein coupled receptors (GPCRs) Chemokine receptors, Orphan GPCRs Inflammation, Neurological disorders
Ion Channels Sodium channels, Potassium channels Pain, Cardiovascular diseases
Epigenetic Targets Histone deacetylases (HDACs), Methyltransferases Cancer, Genetic disorders
Protein-Protein Interactions p53-MDM2, Bcl-2 family Cancer

Development of Advanced Analytical Techniques for Characterization

The thorough characterization of novel this compound derivatives is crucial for understanding their structure-property relationships. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used.

Future efforts in this area could focus on the development and application of more advanced analytical techniques. For instance, solid-state NMR could provide valuable insights into the structure and dynamics of these compounds in the solid state, which is particularly relevant for materials science applications. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize complex mixtures of isomers and conformers. Furthermore, the development of specific analytical methods for quantifying these compounds in biological matrices would be essential for pharmacokinetic and pharmacodynamic studies.

Synergistic Research Opportunities in Interdisciplinary Fields

The versatile nature of the this compound scaffold lends itself to a wide range of interdisciplinary research opportunities. In the field of materials science, the unique photophysical properties of related imidazo[1,5-a]pyridine (B1214698) derivatives suggest that this compound analogs could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. rsc.org

Collaboration between synthetic chemists, computational scientists, biologists, and material scientists will be key to fully realizing the potential of this compound class. For example, computational screening could identify derivatives with specific electronic properties suitable for materials applications, which could then be synthesized and tested. Similarly, the development of biocompatible and fluorescent imidazo[1,5-a]pyrazine derivatives could lead to new tools for chemical biology and in vivo imaging. The fusion of expertise from different fields will undoubtedly accelerate the discovery of novel applications for this compound and its derivatives.

Q & A

Q. What are the established synthetic pathways for 6-Chloroimidazo[1,5-a]pyrazine, and how do reaction parameters influence product purity?

  • Methodological Answer : Synthesis typically involves cyclization of pyrazine derivatives with imidazole precursors. Key steps include:
  • Cyclization : Using reagents like POCl₃ or PCl₃ to form the fused imidazo-pyrazine core .
  • Halogenation : Introducing chlorine via electrophilic substitution (e.g., using N-chlorosuccinimide) .
  • Optimization : Reaction temperature (70–90°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., CuI for cross-coupling) critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the compound .

Q. Which spectroscopic techniques are most effective for confirming the regiochemistry of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing substituent positions (e.g., chlorine at C6 vs. C8) .
  • X-ray Crystallography : Resolves absolute configuration and confirms fused-ring geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to improve kinase inhibition?

  • Methodological Answer :
  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃ at C3) enhances binding to kinase ATP pockets by mimicking ATP’s phosphate groups .
  • Ring Saturation : Partial saturation of the pyrazine ring (e.g., 5,6,7,8-tetrahydro derivatives) improves metabolic stability while retaining activity .
  • Bioisosteric Replacement : Replacing chlorine with bromine or iodine alters steric bulk and modulates selectivity (e.g., IC₅₀ shifts from 0.5 µM to 6.66 µM in CDK9 inhibition) .

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic substitution vs. cross-coupling reactions?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) : Chlorine at C6 activates the ring for attack by amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Cross-Coupling (e.g., Suzuki) : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and boronates. Steric hindrance from the fused imidazole ring limits reactivity at C8, favoring C3 functionalization .
  • Regioselectivity : Computational modeling (DFT) predicts electron-deficient positions for targeted modifications .

Q. How do electronic and steric effects of substituents influence binding affinity to orexin receptors?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Chlorine at C6 increases dipole interactions with receptor hydrophobic pockets .
  • Steric Bulk : Cyclobutyl or tert-butyl groups at C3 enhance affinity by filling subpockets (e.g., Ki values improve from 100 nM to 20 nM) .
  • Pharmacophore Mapping : Molecular docking studies align the imidazo-pyrazine core with key receptor residues (e.g., Tyr³¹⁸ in OX1R) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.